4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime
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Overview
Description
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzaldehyde oxime, where the benzaldehyde moiety is substituted with a 2-(dimethylamino)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out at room temperature in a suitable solvent such as methanol. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the benzaldehyde, followed by dehydration to form the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitrile compounds.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Scientific Research Applications
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Diethylamino)ethoxy)benzaldehyde oxime
- 4-(2-(Dimethylamino)ethoxy)benzaldehyde
- 4-(Dimethylamino)benzaldehyde oxime
Uniqueness
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime is unique due to the presence of both the dimethylamino and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Compared to similar compounds, it may offer enhanced solubility, stability, and specificity in its interactions with biological targets.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(NE)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11-5-3-10(4-6-11)9-12-14/h3-6,9,14H,7-8H2,1-2H3/b12-9+ |
InChI Key |
DEXZRCKPQVKBAU-FMIVXFBMSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=N/O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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